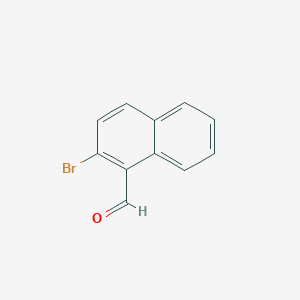

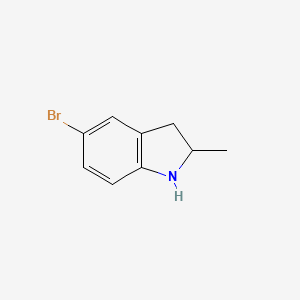

5-bromo-2-methyl-2,3-dihydro-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

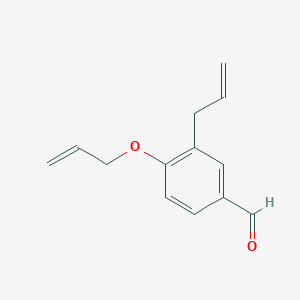

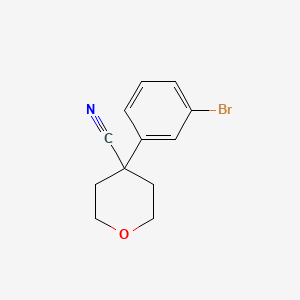

5-bromo-2-methyl-2,3-dihydro-1H-indole is a chemical compound with the CAS Number: 99847-70-8 . It has a molecular weight of 212.09 and its IUPAC name is 5-bromo-2-methylindoline . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 5-bromo-2-methyl-2,3-dihydro-1H-indole is 1S/C9H10BrN/c1-6-4-7-5-8 (10)2-3-9 (7)11-6/h2-3,5-6,11H,4H2,1H3 . This code provides a specific representation of the molecule’s structure.

Physical And Chemical Properties Analysis

5-bromo-2-methyl-2,3-dihydro-1H-indole is a liquid at room temperature .

Wissenschaftliche Forschungsanwendungen

Structural and Interactions Analysis

The compound has been utilized in studies exploring intermolecular interactions, structural characterizations, and thermal analyses. One study demonstrated its use in understanding crystal structure via Hirshfeld surface analysis, DFT (Density Functional Theory) calculations, and thermal stability assessments, highlighting its robust thermal stability up to 215 °C (Barakat et al., 2017).

Synthesis and Antitumor Activities

A variant of this compound has been synthesized and evaluated for antitumor activities. The compound exhibited promising inhibitory activity against specific cancer cell lines, indicating its potential in cancer treatment and pharmaceutical research (Houxing, 2009).

Novel Drug Discovery

The compound has contributed to the discovery and development of novel drugs. For example, a related derivative was identified as a clinical candidate for treating cognitive disorders due to its high affinity and selectivity at specific receptor sites (Nirogi et al., 2017).

Synthesis of Brominated Derivatives

Researchers have synthesized brominated derivatives of indole, including those related to 5-bromo-2-methyl-2,3-dihydro-1H-indole, to explore their biological activities, such as antimicrobial and anticancer properties. These studies offer insights into the therapeutic potential of these derivatives (Očenášová et al., 2015).

Antimicrobial Activity

The antimicrobial properties of heterocyclic compounds derived from this molecule have been investigated, demonstrating significant antibacterial activity. This highlights the compound's potential in the development of new antimicrobial agents (Mageed et al., 2021).

Safety And Hazards

The safety information for 5-bromo-2-methyl-2,3-dihydro-1H-indole includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Zukünftige Richtungen

Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis . In addition, DG167 indazole sulfonamide with potent anti-tubercular activity is undergoing early-stage development in preclinical studies . This suggests that 5-bromo-2-methyl-2,3-dihydro-1H-indole and similar compounds may have potential for future drug development.

Eigenschaften

IUPAC Name |

5-bromo-2-methyl-2,3-dihydro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBOZWGQLGHLQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475181 |

Source

|

| Record name | 5-bromo-2-methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-methyl-2,3-dihydro-1H-indole | |

CAS RN |

99847-70-8 |

Source

|

| Record name | 5-bromo-2-methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.